molecular formula C8H7BrClFN2 B14769296 5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B14769296
M. Wt: 265.51 g/mol
InChI Key: OWHBOZJDKIRUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride is a halogenated benzodiazole derivative with the molecular formula C₈H₆BrFN₂·HCl (calculated molecular weight: ~265.51 g/mol). The compound features a benzodiazole core substituted with bromine (position 5), fluorine (position 6), and a methyl group (position 2), with a hydrochloride counterion enhancing its solubility .

Key structural attributes include:

  • Halogen substituents: Bromine and fluorine atoms likely enhance metabolic stability and influence electronic properties via inductive effects.
  • Methyl group: Positioned at C2, this group may sterically hinder interactions or modulate lipophilicity.
  • Hydrochloride salt: Improves aqueous solubility for formulation or synthetic handling .

Properties

Molecular Formula

C8H7BrClFN2

Molecular Weight

265.51 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methylindazole;hydrochloride

InChI

InChI=1S/C8H6BrFN2.ClH/c1-12-4-5-2-6(9)7(10)3-8(5)11-12;/h2-4H,1H3;1H

InChI Key

OWHBOZJDKIRUPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)Br.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-5-fluoro-1,2-diaminobenzene

The diamine precursor is synthesized via sequential halogenation and reduction:

  • Nitration and Halogenation : 3-Fluoroaniline is nitrated to 4-nitro-3-fluoroaniline, followed by bromination at position 5 using Br₂/FeBr₃.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-bromo-5-fluoro-1,2-diaminobenzene.

Cyclocondensation Reaction

The diamine reacts with acetic acid in concentrated HCl at 80–100°C for 6–8 hours. The methyl group at position 2 is incorporated via the carbonyl group of acetic acid:
$$
\text{4-Bromo-5-fluoro-1,2-diaminobenzene} + \text{CH₃COOH} \xrightarrow{\text{HCl}} \text{5-Bromo-6-fluoro-2-methyl-1H-benzimidazole} + \text{H₂O}
$$
Yield : 70–80% after recrystallization in ethanol.

Post-Functionalization of Preformed Benzimidazole Cores

An alternative approach modifies a pre-synthesized benzimidazole through halogenation or alkylation.

Bromo-Fluorination of 2-Methyl-1H-benzimidazole

  • Directed Metalation : 2-Methyl-1H-benzimidazole undergoes directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with Br₂ and Selectfluor to introduce bromo and fluoro groups at positions 5 and 6.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
    Yield : 60–65%.

Methyl Group Introduction via Alkylation

In cases where the benzimidazole lacks the methyl group, quaternization with methyl iodide in DMF/K₂CO₃ at 50°C introduces the methyl group at position 2.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether or aqueous HCl:
$$
\text{5-Bromo-6-fluoro-2-methyl-1H-benzimidazole} + \text{HCl} \rightarrow \text{5-Bromo-6-fluoro-2-methyl-1H-benzimidazole hydrochloride}
$$
Purification : Recrystallization from ethanol/n-heptane yields >99% purity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Purity Key Advantage
Cyclocondensation 4-Bromo-5-fluoro-1,2-diaminobenzene 70–80% >98% Scalable, fewer steps
Post-Functionalization 2-Methyl-1H-benzimidazole 60–65% >95% Flexibility in halogen positioning
Alkylation Unsubstituted benzimidazole 50–55% 90–92% Suitable for late-stage diversification

Structural Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 7.25 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H).
    • ¹³C NMR : δ 14.2 (CH₃), 112.5–140.0 (aromatic carbons), 155.0 (C-Br), 158.5 (C-F).
  • Mass Spectrometry : ESI-MS m/z 229.05 [M+H]⁺ (calc. 229.02).
  • Elemental Analysis : C 36.21%, H 2.66%, N 10.54% (theor. C 36.25%, H 2.65%, N 10.57%).

Industrial-Scale Considerations

  • Process Optimization : Patent WO2011099832A2 highlights the use of NMP (N-methylpyrrolidone) as a solvent for improved reaction homogeneity and reduced byproducts.
  • Cost Efficiency : Bulk synthesis prioritizes cyclocondensation over post-functionalization due to lower reagent costs.
  • Environmental Impact : Aqueous workup and ethanol recrystallization minimize organic waste.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzodiazoles/Indazoles

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound (hydrochloride) Br (C5), F (C6), CH₃ (C2), HCl C₈H₇BrClFN₂ ~265.51 (calculated) Enhanced solubility due to HCl; CCS data for base compound available
5-Bromo-6-(trifluoromethyl)-1H-1,3-benzodiazole Br (C5), CF₃ (C6) C₈H₅BrF₃N₂ 265.04 (calculated) Higher lipophilicity (CF₃ group)
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylic acid Br/Cl (phenyl), F (C4), COOH (C6) C₁₆H₁₁BrClFN₃O₂ 428.64 (calculated) Polar carboxylic acid; potential for hydrogen bonding
5-Bromo-6-fluoro-3-methyl-2H-indazole Br (C5), F (C6), CH₃ (C3) C₈H₆BrFN₂ 229.05 Indazole core (vs. benzodiazole); distinct pharmacophore
Key Observations :
  • The carboxylic acid in the phenylamino derivative (Table 1, row 3) introduces polarity and hydrogen-bonding capacity, which may influence binding to hydrophilic targets . Indazole vs. Benzodiazole: The indazole analog (Table 1, row 4) shares halogen and methyl substituents but has a fused pyrazole ring, altering electronic distribution and biological target compatibility .

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS) Data :
    The base compound (without HCl) exhibits CCS values of 144.7 Ų for [M+H]⁺ and 143.4 Ų for [M-H]⁻, critical for mass spectrometry-based identification . Comparable data for analogs are unavailable, limiting direct analytical comparisons.
  • Solubility : The hydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogs like the CF₃-substituted benzodiazole .

Biological Activity

5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include:

  • Reaction Conditions : Controlled temperatures and solvents are used to ensure high yield and purity.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further modifications in synthetic chemistry.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can modulate biological pathways related to disease progression.
  • Receptor Binding : The compound interacts with receptors involved in signal transduction pathways, affecting cellular responses and metabolic processes .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant efficacy against various viral strains, including herpes simplex virus types 1 and 2. It reduced viral plaque formation significantly compared to untreated controls .
Virus TypeEC50 (µM)Reference
HSV-150.1
HSV-245.8

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In tests against MCF-7 breast cancer cells, it exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Comparison DrugReference
MCF-78.1Doxorubicin (3.13)

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Comparative Analysis

When compared to similar compounds like 5-Bromo-6-chloro-2-methylbenzodiazole and 5-Fluoro-6-methyl-2-bromobenzodiazole, the unique combination of bromine and fluorine in this compound imparts distinct chemical properties that enhance its biological activity.

CompoundAntiviral ActivityAnticancer Activity
5-Bromo-6-fluoro-2-methylbenzodiazoleHighModerate
5-Bromo-6-chloro-2-methylbenzodiazoleModerateLow
5-Fluoro-6-methyl-2-bromobenzodiazoleLowHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromo-fluoro substitution on a benzodiazole precursor can be achieved using N-bromosuccinimide (NBS) in trifluoroacetic acid, followed by methyl group introduction via alkylation. Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid side products like dihalogenated analogs . Purity validation using HPLC (≥95%) is recommended post-synthesis .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry using software like SHELXL .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., bromo vs. fluoro chemical shifts).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H+^+] peak at ~287.5 g/mol) .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Storage : Keep in a desiccator at 2–8°C, protected from light and moisture to prevent decomposition .
  • Safety protocols : Use PPE (gloves, lab coat), and refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate for acidic residues) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian software) to identify discrepancies in substituent positions .
  • Powder XRD : Assess crystallinity if single-crystal data is ambiguous .
  • Dynamic NMR : Detect conformational flexibility that might explain spectral anomalies .

Q. What strategies optimize reaction yields for derivatives of this benzodiazole scaffold?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design can model the effect of temperature (60–100°C) on Suzuki-Miyaura coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for halogenated intermediates .

Q. How can electronic properties of this compound be tailored for applications in organic electronics?

  • Methodological Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to lower LUMO levels, enhancing electron transport in semiconductors .
  • Thin-film characterization : Use AFM and UV-vis spectroscopy to correlate molecular structure with optoelectronic performance .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Methodological Answer :

  • MIC determination : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
  • Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., HEK-293) to establish selectivity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.